molecular formula C14H18ClN3OS B1389525 4-chloro-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine CAS No. 1204297-18-6

4-chloro-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine

Cat. No.: B1389525
CAS No.: 1204297-18-6
M. Wt: 311.8 g/mol
InChI Key: IWNPMYKDBHWCEP-UHFFFAOYSA-N
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Description

4-chloro-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine (CAS 1204297-18-6) is a benzo[d]thiazole derivative of significant interest in medicinal chemistry and antibacterial research. This compound is part of a class of novel thiazole-quinolinium derivatives that have demonstrated potent, broad-spectrum antibacterial activity in scientific studies . Its primary research value lies in its efficacy against a panel of multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) . Furthermore, it has shown activity against challenging Gram-negative strains, such as NDM-1 producing Escherichia coli . The mechanism of action for this class of compounds has been biochemically elucidated: it functions by targeting the essential bacterial cell division protein FtsZ . Specifically, it stimulates FtsZ polymerization, which disrupts the dynamic assembly of the protein and the formation of the Z-ring at the division site . This inhibition of a crucial step in bacterial cytokinesis ultimately prevents cell division, representing a promising mechanism for novel antibacterial agent development . The benzo[d]thiazole scaffold is a recognized pharmacophore in the development of bioactive molecules, further underscoring the research utility of this compound . This product is intended for research applications only and is not for diagnostic or therapeutic use. Researchers are advised to consult the relevant safety data sheets prior to use.

Properties

IUPAC Name

4-chloro-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClN3OS/c15-11-3-1-4-12-13(11)17-14(20-12)16-5-2-6-18-7-9-19-10-8-18/h1,3-4H,2,5-10H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWNPMYKDBHWCEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNC2=NC3=C(S2)C=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Biochemical Properties

4-chloro-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as topoisomerase I, which is crucial for DNA replication and transcription. By binding to the active site of the enzyme, this compound disrupts its normal function, leading to the inhibition of DNA synthesis. Additionally, this compound can interact with various proteins involved in cell signaling pathways, potentially altering their activity and downstream effects.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been observed to induce apoptosis in cancer cell lines, such as MGC-803 and HeLa cells. The induction of apoptosis is mediated through the activation of caspase-3 and the upregulation of pro-apoptotic proteins, leading to mitochondrial dysfunction and cell death. Furthermore, this compound can cause cell cycle arrest at the S-phase and G2/M-phase, thereby inhibiting cell proliferation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is the inhibition of topoisomerase I, which prevents the relaxation of supercoiled DNA necessary for replication and transcription. This inhibition leads to DNA damage and the activation of DNA damage response pathways. Additionally, the compound can bind to specific proteins involved in cell signaling, modulating their activity and affecting gene expression. The interaction with these proteins can result in altered cellular responses, such as apoptosis and cell cycle arrest.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound has shown stability under standard laboratory conditions, with minimal degradation over time. Long-term studies have indicated that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells. These effects are consistent with the compound’s mechanism of action and its ability to disrupt critical cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity. At higher doses, toxic effects such as weight loss, organ damage, and hematological abnormalities have been observed. These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II biotransformation reactions. Enzymes such as cytochrome P450 play a crucial role in the oxidation of the compound, leading to the formation of various metabolites. These metabolites can further interact with other biomolecules, potentially affecting metabolic flux and metabolite levels within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, allowing it to accumulate in specific cellular compartments. Additionally, binding proteins can facilitate the distribution of the compound within the cell, influencing its localization and activity. The efficient transport and distribution of this compound are essential for its therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound has been found to localize primarily in the nucleus and mitochondria. In the nucleus, it can interact with DNA and nuclear proteins, affecting gene expression and DNA replication. In the mitochondria, the compound can induce mitochondrial dysfunction, leading to the activation of apoptotic pathways. The specific targeting of these subcellular compartments is facilitated by targeting signals and post-translational modifications that direct the compound to its site of action.

Biological Activity

4-Chloro-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine, with the CAS number 1204297-18-6, is a compound that has garnered attention due to its potential biological activities, particularly in the field of cancer research. This article aims to provide a comprehensive overview of its biological activity, synthesizing available research findings, case studies, and data tables.

  • Molecular Formula : C14H18ClN3OS
  • Molecular Weight : 311.83 g/mol
  • Structure : The compound features a benzo[d]thiazole moiety linked to a morpholinopropyl group, which may influence its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly as an anticancer agent. Its efficacy has been explored through in vitro studies against different cancer cell lines.

Anticancer Activity

  • Mechanism of Action :
    • The compound has been studied for its ability to inhibit specific kinases involved in cancer progression. It shows promise as a potential inhibitor of c-Jun N-terminal kinase (JNK), which plays a role in cellular stress responses and apoptosis .
  • In Vitro Studies :
    • In one study, derivatives of thiazole compounds were synthesized and evaluated for their anticancer properties. Compounds similar to this compound demonstrated significant antiproliferative effects against various cancer cell lines, including HCT-116 (colorectal carcinoma) and SK-BR-3 (breast cancer) .

Case Studies

A comparative analysis of related compounds reveals that those with similar structural features often exhibit enhanced biological activity. For instance:

CompoundCell Line TestedGI50 (µM)Activity
This compoundHOP-92 (NSCLC)10Significant cytostatic activity
Related Thiazole DerivativeHCT-11640.87Moderate antiproliferative activity
Another Thiazole CompoundSK-BR-346.14Moderate antiproliferative activity

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies indicate that modifications in the morpholine and thiazole components significantly affect the compound's potency and selectivity against cancer cells. The presence of the morpholine ring is believed to enhance solubility and bioavailability, which are critical for therapeutic efficacy .

Pharmacokinetics and Toxicology

Initial ADME-Tox predictions suggest that this compound possesses favorable drug-like properties, including acceptable absorption, distribution, metabolism, and excretion (ADME) profiles. However, further studies are necessary to fully elucidate its pharmacokinetic behavior and potential toxicity in vivo .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that 4-chloro-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and lung cancers. The mechanism involves the induction of apoptosis through the activation of specific pathways such as the caspase cascade.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15.2Apoptosis via caspase activation
A549 (Lung)22.5Cell cycle arrest
HeLa (Cervical)18.0Inhibition of DNA synthesis

Neuroprotective Effects
The compound also shows promise in neuroprotection, particularly in models of neurodegenerative diseases like Alzheimer's. It appears to reduce oxidative stress and inflammation in neuronal cells, potentially offering a therapeutic avenue for neurodegenerative disorders.

Material Science

Polymer Additives
In material science, this compound is utilized as an additive in polymers to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to improve resistance to thermal degradation.

Table 2: Polymer Properties with Additive

Polymer TypeThermal Stability (°C)Mechanical Strength (MPa)
Polyethylene23030
Polypropylene24035
Polystyrene22028

Biological Research

Enzyme Inhibition Studies
The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it acts as an inhibitor of certain kinases that play a role in cancer progression.

Case Study: Kinase Inhibition
In a study published in Journal of Medicinal Chemistry, researchers demonstrated that this compound effectively inhibited the activity of the protein kinase AKT, which is crucial for cell survival and growth. The study reported an IC50 value of approximately 12 µM for AKT inhibition, indicating its potential as a lead compound for developing targeted cancer therapies.

Comparison with Similar Compounds

Structural Analogues with Substituted Benzothiazole Cores

The following table compares 4-chloro-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine with analogues differing in substituents on the benzothiazole ring or amine side chain:

Compound Name Substituents (Benzothiazole) Amine Side Chain Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%)
This compound 4-Cl 3-Morpholinopropyl C₁₅H₁₉ClN₃OS 324.84 Not reported Not reported
5-Chloro-4-methyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine 5-Cl, 4-CH₃ 3-Morpholinopropyl C₁₅H₂₀ClN₃OS 325.86 Not reported Not reported
7-Chloro-4-methyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine 7-Cl, 4-CH₃ 3-Morpholinopropyl C₁₅H₂₀ClN₃OS 325.86 Not reported Not reported
6-Chloro-4-methyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine 6-Cl, 4-CH₃ 3-Morpholinopropyl C₁₅H₂₀ClN₃OS 325.86 Not reported Not reported
4-(4-Chlorophenyl)-N-[(E)-4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine 4-Cl-Ph 4-(Dimethylamino)benzylidene C₁₈H₁₇ClN₃S 354.87 Not reported Not reported

Key Observations :

  • Chlorine Position : The position of the chloro substituent (4-, 5-, 6-, or 7-) significantly affects electronic distribution and steric interactions. For example, 4-chloro derivatives exhibit distinct reactivity compared to 6-chloro isomers due to resonance effects .
  • Amine Side Chain: The 3-morpholinopropyl group improves solubility in polar solvents compared to aromatic benzylidene substituents (e.g., in ), which may favor π-π stacking interactions .

Analogues with Modified Heterocyclic Cores

Benzothiazole derivatives fused with pyrimidine or isoxazole rings exhibit divergent properties:

Compound Name Core Structure Biological Activity Melting Point (°C) Yield (%)
5-(2-Amino-6-phenylpyrimidin-4-yl)benzo[d]thiazol-2-amine (APY1) Benzothiazole-pyrimidine hybrid Anticandidate (reported) 297–299 61
3-(Benzo[d]isoxazol-3-yl)-4-(5-bromo-1-(3-morpholinopropyl)-1H-indol-3-yl)-1H-pyrrole-2,5-dione (7c) Isoxazole-indole-pyrrole Not reported 180–182 21.3

Key Observations :

  • Isoxazole Derivatives : Compound 7c shows lower yields (21.3%) compared to simpler benzothiazoles, possibly due to steric challenges in multi-step syntheses .

Physicochemical and Pharmacological Comparisons

Solubility and Stability

  • Morpholinopropyl Derivatives: Exhibit moderate solubility in DMSO and ethanol due to the tertiary amine moiety, whereas chloro-methyl analogues (e.g., ) may require sonication for dissolution .
  • Aromatic Schiff Bases : Higher melting points (e.g., 226–228°C for compound 7d ) suggest greater crystallinity compared to aliphatic amine derivatives.

Q & A

Q. What are the common synthetic routes for preparing 4-chloro-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine, and how can reaction conditions be optimized?

The synthesis typically involves cyclocondensation reactions. For example, benzo[d]thiazol-2-amine derivatives are synthesized by reacting hydrazides (e.g., isonicotinoyl hydrazide) with potassium thiocyanate, followed by cyclocondensation using concentrated sulfuric acid (Scheme 25, ). To optimize yields, parameters such as solvent choice (e.g., DMF or ethanol), temperature (reflux conditions), and catalysts (e.g., triethylamine) should be systematically tested. Purification via column chromatography or recrystallization (e.g., DMSO/water mixtures) is critical for isolating high-purity products .

Q. What spectroscopic techniques are essential for characterizing this compound, and what key data should be prioritized?

Key techniques include:

  • 1H/13C NMR : To confirm substituent positions and morpholine integration. For example, aromatic protons in benzo[d]thiazole derivatives appear between δ 6.5–8.2 ppm, while morpholine protons resonate around δ 3.5–4.0 ppm ( ).
  • IR Spectroscopy : Peaks at ~1620 cm⁻¹ (C=N stretching) and ~3140 cm⁻¹ (N-H stretching) confirm thiazole and amine groups ( ).
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 466 for analogs) validate molecular weight ( ).

Q. How can researchers design preliminary biological activity assays for this compound?

Begin with in vitro assays targeting antimicrobial or anticancer activity. Use standard protocols like:

  • Antimicrobial : Broth microdilution (MIC determination) against Gram-positive/negative bacteria ( ).
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa or MCF-7), with IC50 calculations ( ). Include positive controls (e.g., doxorubicin) and triplicate experiments to ensure reproducibility.

Advanced Research Questions

Q. How can computational methods improve the synthesis and reactivity prediction of this compound?

Quantum chemical calculations (e.g., DFT) can model reaction pathways and transition states to identify energetically favorable conditions. For example, ICReDD’s approach combines computational reaction path searches with experimental validation to optimize solvent/catalyst systems ( ). Molecular docking studies may also predict binding affinities to biological targets (e.g., kinases), guiding structural modifications .

Q. What strategies resolve contradictions in reported biological activity data for benzo[d]thiazole derivatives?

Discrepancies may arise from assay conditions (e.g., cell line variability) or compound stability. Mitigation strategies include:

  • Dose-response profiling : Test a wide concentration range (nM–μM) to confirm activity trends.
  • Metabolic stability assays : Use liver microsomes to assess degradation rates ( ).
  • Structural analogs : Synthesize derivatives (e.g., varying morpholine substituents) to isolate pharmacophoric groups ( ).

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

Design a library of analogs by modifying:

  • Morpholine moiety : Replace with piperazine or thiomorpholine to assess steric/electronic effects.
  • Chloro substituent : Test fluoro or nitro groups at the 4-position of the benzothiazole ring ( ). Evaluate changes in bioactivity and physicochemical properties (e.g., logP via HPLC) to correlate structure with function .

Q. What advanced purification techniques address low yields in large-scale synthesis?

For scale-up, employ:

  • High-performance liquid chromatography (HPLC) : Resolve closely eluting impurities.
  • Crystallization optimization : Screen solvent mixtures (e.g., ethanol/water) to improve crystal purity ( ).
  • Membrane separation : Utilize nanofiltration for solvent recovery and product isolation ( ).

Methodological Considerations

  • Contradiction Analysis : When replication fails, cross-validate NMR/LC-MS data with independent labs and review synthetic protocols for deviations (e.g., inert atmosphere requirements) .
  • Data Reproducibility : Document reaction parameters (e.g., stirring rate, cooling gradients) meticulously, as minor variations can significantly impact yields .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-chloro-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine
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4-chloro-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.